Ethyl [(2-nitrophenyl)sulfonyl]acetate
Overview
Description
Ethyl [(2-nitrophenyl)sulfonyl]acetate is a chemical compound with the molecular formula C10H11NO6S . The molecule contains a total of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic nitro group, and 1 sulfone .
Synthesis Analysis
The synthesis of Ethyl [(2-nitrophenyl)sulfonyl]acetate involves several steps and different reaction conditions . Some of the methods include the use of diammonium sulfide and ethanol, acetic acid and sodium nitrite, dihydrogen peroxide and acetic acid, and hydrogen in ethanol. Other methods involve multi-step reactions with various reagents .Molecular Structure Analysis
The molecular structure of Ethyl [(2-nitrophenyl)sulfonyl]acetate is characterized by a total of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic nitro group, and 1 sulfone .Chemical Reactions Analysis
The chemical reactions involving Ethyl [(2-nitrophenyl)sulfonyl]acetate are diverse and depend on the reaction conditions and reagents used . Some of the reactions include those with diammonium sulfide, ethanol, acetic acid, sodium nitrite, dihydrogen peroxide, and hydrogen in ethanol .Scientific Research Applications
1. Synthesis of Highly Substituted Thienothiopyrans
Ethyl [(2-nitrophenyl)sulfonyl]acetate is utilized in the synthesis of highly substituted thienothiopyrans. These compounds are generated through a one-pot domino sequence involving enamine formation, aldol condensation, Michael addition, 6-exo-trig cyclization, and elimination. This process creates multiple C-C bonds and stereocenters, contributing significantly to the field of organic chemistry and stereoselective synthesis (Indumathi, Perumal, & Menéndez, 2010).
2. Synthesis of Ureas from Carboxylic Acids
Another application of ethyl [(2-nitrophenyl)sulfonyl]acetate is in the Lossen rearrangement process, particularly in the synthesis of ureas from carboxylic acids. This method allows for good yields without racemization under mild conditions and is compatible with common N-protecting and OH protecting groups. This technique is environmentally friendly and cost-effective, highlighting its potential in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
3. Protection in Peptide Synthesis
The compound is also used for carboxy-group protection in peptide synthesis. The 2-(p-nitrophenylthio)ethyl group, related to ethyl [(2-nitrophenyl)sulfonyl]acetate, offers selective removal and certain advantages in peptide synthesis, enhancing the flexibility and precision in the synthesis of peptides (Amaral, 1969).
4. Antimycobacterial Compounds Synthesis
In the field of medicinal chemistry, derivatives of ethyl [(2-nitrophenyl)sulfonyl]acetate are synthesized for their antimycobacterial activity. These compounds, created using a green catalyst, L-proline, have shown promising results against Mycobacterium tuberculosis and drug-resistant strains, demonstrating the potential for new therapeutic agents (Indumathi, Perumal, Banerjee, Yogeeswari, & Sriram, 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-nitrophenyl)sulfonylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-2-17-10(12)7-18(15,16)9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXPRADLFJAOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364253 | |
Record name | ethyl [(2-nitrophenyl)sulfonyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(2-nitrophenyl)sulfonyl]acetate | |
CAS RN |
60781-34-2 | |
Record name | ethyl [(2-nitrophenyl)sulfonyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.